molecular formula C16H17N3O2 B2464194 2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 606116-41-0

2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2464194
CAS No.: 606116-41-0
M. Wt: 283.331
InChI Key: NHOJHFQIXMUBNC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and two methyl groups

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3,4-dimethoxyphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. For example:

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-11(2)19-16(17-10)9-13(18-19)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOJHFQIXMUBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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